2-Decyl-N-(2-decyltetradecyl)tetradecan-1-amine
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Overview
Description
2-Decyl-N-(2-decyltetradecyl)tetradecan-1-amine is a long-chain amine compound with significant applications in various fields. Its structure consists of a tetradecan-1-amine backbone with decyl and decyltetradecyl substituents, making it a highly hydrophobic molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-N-(2-decyltetradecyl)tetradecan-1-amine typically involves the alkylation of tetradecan-1-amine with decyl and decyltetradecyl halides under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Decyl-N-(2-decyltetradecyl)tetradecan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
2-Decyl-N-(2-decyltetradecyl)tetradecan-1-amine has diverse applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its hydrophobic nature.
Medicine: Explored for its role in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of lubricants and coatings due to its long-chain structure.
Mechanism of Action
The mechanism of action of 2-Decyl-N-(2-decyltetradecyl)tetradecan-1-amine involves its interaction with lipid membranes due to its hydrophobic nature. It can disrupt microbial cell membranes, leading to cell lysis. In drug delivery, it enhances the solubility and stability of hydrophobic drugs, facilitating their transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-Decyl-1-tetradecanol: Similar long-chain structure but with an alcohol group instead of an amine.
2-Decyltetradecyl alcohol: Another long-chain alcohol with similar hydrophobic properties.
Uniqueness
2-Decyl-N-(2-decyltetradecyl)tetradecan-1-amine is unique due to its amine functionality, which allows it to participate in a wider range of chemical reactions compared to its alcohol counterparts. Its ability to form stable amides and its potential antimicrobial properties further distinguish it from similar compounds.
Properties
CAS No. |
62355-51-5 |
---|---|
Molecular Formula |
C48H99N |
Molecular Weight |
690.3 g/mol |
IUPAC Name |
2-decyl-N-(2-decyltetradecyl)tetradecan-1-amine |
InChI |
InChI=1S/C48H99N/c1-5-9-13-17-21-25-27-31-35-39-43-47(41-37-33-29-23-19-15-11-7-3)45-49-46-48(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h47-49H,5-46H2,1-4H3 |
InChI Key |
QIBGUIRHEJQVKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CNCC(CCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
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